PIK-90: A Technical Guide to its Mechanism of Action in Cancer Cells
PIK-90: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-90 is a potent, synthetic small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) family, with additional activity against DNA-dependent protein kinase (DNA-PK).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its hyperactivation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3][5] PIK-90 has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, particularly those with dysregulated PI3K signaling, establishing it as a valuable tool for cancer research and a candidate for targeted anticancer therapy.[2]
Core Mechanism of Action
PIK-90 exerts its anticancer effects by directly inhibiting the catalytic activity of class I PI3K isoforms and DNA-PK.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of its substrates.[4][6]
The primary mechanism involves the blockade of class I PI3Ks. These enzymes are responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][6] PIK-90's inhibition of this crucial step prevents the accumulation of PIP3 at the cell membrane.[2] This, in turn, blocks the recruitment and subsequent activation of downstream effector proteins, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[4] The suppression of AKT activation leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) pathway, culminating in the disruption of key cellular survival and growth signals.[2]
Downstream Cellular Consequences in Cancer
The inhibition of the PI3K/AKT/mTOR cascade by PIK-90 triggers a cascade of events within cancer cells, leading to potent antitumor activity.
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Inhibition of Proliferation and Cell Cycle Arrest: By suppressing the PI3K/AKT/mTOR pathway, PIK-90 effectively halts aberrant proliferative signals.[2] This leads to a modest cell cycle arrest, primarily at the G0/G1 phase, in cancer cells treated with concentrations sufficient to inhibit AKT phosphorylation.[7]
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Induction of Apoptosis: A key consequence of PI3K pathway inhibition is the induction of programmed cell death, or apoptosis.[2] PIK-90 has been shown to be a strong inducer of apoptosis in chronic lymphocytic leukemia (CLL) cells and demonstrates increased apoptotic effects in glioma cell lines.[1][8] This is achieved by disrupting the balance of pro-survival and pro-apoptotic proteins that are regulated by AKT.
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Reduced Cell Migration and Chemotaxis: The PI3K pathway is also integral to cell motility. PIK-90 has been shown to impair polarity and chemotaxis in dHL60 cells.[7][9] In CLL cells, it significantly inhibits chemotaxis and reduces cell migration into the protective stromal cell layer.[7]
Quantitative Data Summary
The inhibitory activity of PIK-90 has been quantified against various kinase targets, and its effects on cancer cell viability have been measured.
Table 1: PIK-90 Inhibitory Activity (IC50) Against Kinase Targets
| Target Kinase | IC50 Value |
| PI3K p110α | 11 nM[1][7][9][10] |
| PI3K p110β | 350 nM[1][10] |
| PI3K p110γ | 18 nM[1][7][9][10] |
| PI3K p110δ | 58 nM[1][7][10] |
| DNA-PK | 13 nM[1][9] |
| PI3KC2α | 47 nM[1][9] |
| PI3KC2β | 64 nM[1] |
| hsVPS34 | 830 nM[1] |
| PI4KIIIα | 830 nM[1] |
| PI4KIIIβ | 3.1 µM[1] |
| ATM | 610 nM[1] |
| ATR | 15 µM[1] |
| mTORC1 | 1.05 µM[1] |
Table 2: Cellular Effects of PIK-90 on Cancer Cells
| Cell Type | Concentration | Effect | Result |
| Chronic Lymphocytic Leukemia (CLL) | 1 µM | Viability (24h) | Reduced to 77.8% ± 6.4% of control[1] |
| Chronic Lymphocytic Leukemia (CLL) | 10 µM | Viability (24h) | Reduced to 51.1% ± 6.6% of control[1] |
| Chronic Lymphocytic Leukemia (CLL) | 1 µM | Chemotaxis | Inhibited to 57.8% of control[7] |
| Chronic Lymphocytic Leukemia (CLL) | 10 µM | Chemotaxis | Inhibited to 56.8% of control[7] |
| Chronic Lymphocytic Leukemia (CLL) | 1 µM | Pseudoemperipolesis | Inhibited to 74.2% of control[7] |
| Chronic Lymphocytic Leukemia (CLL) | 10 µM | Pseudoemperipolesis | Inhibited to 57.9% of control[7] |
| Glioma Cell Lines (U87 MG, etc.) | 0.5 µM | Cell Cycle | Induces a modest G0/G1 arrest[7] |
Key Experimental Protocols
In Vitro Kinase Assay (for IC50 Determination)
This protocol outlines a standard method for measuring the IC50 values of an inhibitor against a target kinase, as described in studies evaluating PIK-90.[7]
Objective: To determine the concentration of PIK-90 required to inhibit 50% of the activity of a specific PI3K isoform.
Materials:
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Purified recombinant kinase (e.g., p110α/p85α)
-
PIK-90 (or other inhibitor) dissolved in DMSO
-
Kinase reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2)
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Substrate: Sonicated phosphatidylinositol (PI) vesicles (100 µg/mL)
-
[γ-32P]ATP (10 µCi)
-
Cold ATP (to final concentration of 10 µM or 100 µM)
-
Termination solution: 1N HCl
-
Extraction solution: Chloroform:Methanol (1:1)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the purified kinase, kinase reaction buffer, and sonicated PI substrate.
-
Add varying concentrations of PIK-90 (typically in a serial dilution). The final DMSO concentration should be kept constant across all reactions (e.g., 2%).
-
Initiate the kinase reaction by adding the ATP mix (cold ATP + [γ-32P]ATP).
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Terminate the reaction by adding 105 µL of 1N HCl.
-
Extract the lipid products by adding 160 µL of Chloroform:Methanol (1:1). Vortex the biphasic mixture and centrifuge briefly.
-
Carefully transfer the lower organic phase to a new tube.
-
Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate PIP from PIP3.
-
Dry the TLC plate and visualize the radiolabeled PIP3 product using a phosphorimager or autoradiography.
-
Quantify the radioactivity in the PIP3 spots.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay
Objective: To determine the effect of PIK-90 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., CLL, glioma cells)
-
Complete cell culture medium
-
PIK-90 stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or a reagent measuring ATP content like CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of PIK-90 in complete cell culture medium. Include a vehicle control (DMSO only) at the same final concentration as the highest PIK-90 dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of PIK-90.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
Visualizations
Caption: PI3K/AKT/mTOR pathway inhibition by PIK-90.
Caption: General workflow for evaluating PIK-90 in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. adooq.com [adooq.com]
